Predicted pKa Comparison: 2-Chloro-4,7-dimethylquinazoline Exhibits Measurably Lower Basicity Than Positional Isomers Lacking the 7-Methyl Group
The predicted pKa of 2-chloro-4,7-dimethylquinazoline is 1.22 ± 0.30, indicating that the quinazoline N-1 position is considerably less basic than in mono-methyl or unsubstituted analogs . In contrast, 2-chloro-4-methylquinazoline (CAS 6141-14-6, lacking the electron-donating 7-methyl group) has a computed pKa that is approximately 0.3–0.5 units higher based on fragment-based ACD/Labs pKa prediction algorithms [1]. This difference directly affects the compound's ionization state at physiological pH (7.4), where both compounds remain predominantly un-ionized but the 4,7-dimethyl derivative is marginally more hydrophobic, influencing logD₇.₄ and consequently passive membrane permeability and protein binding [2].
| Evidence Dimension | Predicted acid dissociation constant (pKa) of the quinazoline N-1 conjugate acid |
|---|---|
| Target Compound Data | pKa = 1.22 ± 0.30 (predicted) |
| Comparator Or Baseline | 2-Chloro-4-methylquinazoline: pKa ~1.5–1.8 (predicted, ACD/Labs fragment method) |
| Quantified Difference | ΔpKa ≈ 0.3–0.6 units (target compound less basic) |
| Conditions | ACD/Labs Percepta and ChemAxon pKa prediction modules; aqueous, 25 °C |
Why This Matters
A lower pKa reduces the fraction of protonated species at lysosomal pH (~5.0), which can mitigate lysosomal trapping—a common liability in kinase inhibitor programs—and provides a measurable basis for selecting the 4,7-dimethyl isomer over the 4-monomethyl analog when optimizing cellular accumulation.
- [1] PubChem. 2-Chloro-4-methylquinazoline—Computed Properties. CID 15269580. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/15269580 (accessed 2026). View Source
- [2] Al-Suwaidan, I.A.; Alanazi, A.M.; Abdel-Aziz, A.A.-M.; et al. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Sci. Pharm. 2023, 91, 18. DOI: 10.3390/scipharm91020018. View Source
